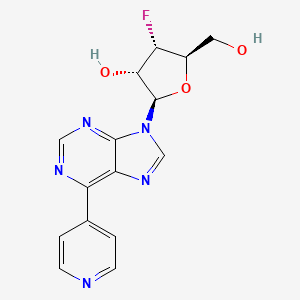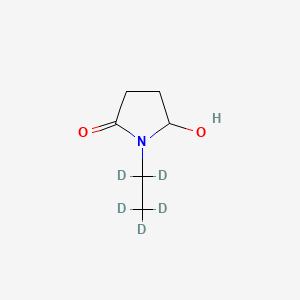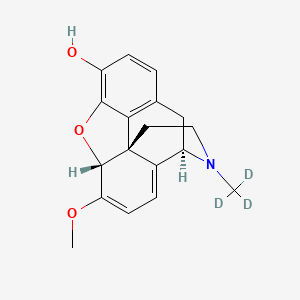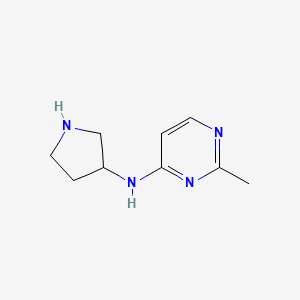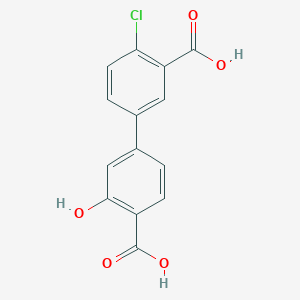
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid is an organic compound that features both carboxylic acid and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-hydroxybenzoic acid.
Carboxylation: The hydroxyl group at the 4-position is carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the high-pressure and high-temperature conditions required for carboxylation.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Ensuring the purity and quality of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 4-(3-Carboxy-4-chlorophenyl)-2-ketobenzoic acid.
Reduction: Formation of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-(3-Carboxy-4-methoxyphenyl)-2-hydroxybenzoic acid or 4-(3-Carboxy-4-cyanophenyl)-2-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Carboxy-4-chlorophenyl)-2-thiophenecarboxylic acid
- 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine
- N-[(3-Carboxy-4-chlorophenyl)sulfonyl]anthranilic acid
Uniqueness
4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various scientific fields, setting it apart from similar compounds.
Propiedades
Número CAS |
1261994-11-9 |
|---|---|
Fórmula molecular |
C14H9ClO5 |
Peso molecular |
292.67 g/mol |
Nombre IUPAC |
4-(3-carboxy-4-chlorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6,16H,(H,17,18)(H,19,20) |
Clave InChI |
ASXGKPAOMNVYSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


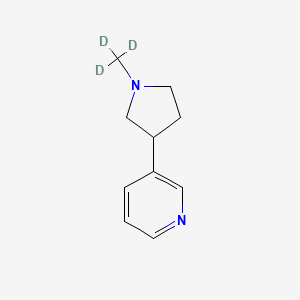
![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
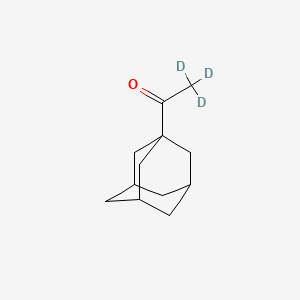
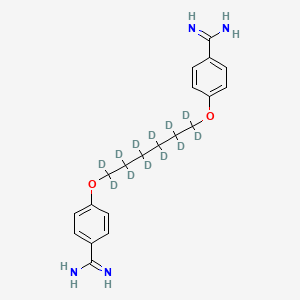

![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
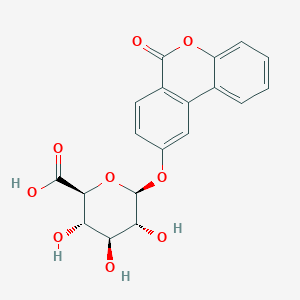
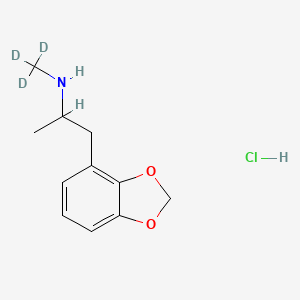
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
